Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Fragment-based drug discovery Lead-like properties Ligand efficiency

4-(Dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1208517‑85‑4) is a synthetic small molecule (C₁₉H₂₁N₃O₄S, MW 387.45 g/mol) belonging to the tetrahydroquinoline sulfonamide/benzamide class. The structure combines a 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑amine core with a para‑dimethylsulfamoyl benzamide substituent.

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 1208517-85-4
Cat. No. B2848736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS1208517-85-4
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C19H21N3O4S/c1-21(2)27(25,26)16-8-4-13(5-9-16)19(24)20-15-7-10-17-14(12-15)6-11-18(23)22(17)3/h4-5,7-10,12H,6,11H2,1-3H3,(H,20,24)
InChIKeyWQUXCWFFSZPVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1208517‑85‑4): Chemical Identity, Class Membership, and Structural Baseline for Procurement


4-(Dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1208517‑85‑4) is a synthetic small molecule (C₁₉H₂₁N₃O₄S, MW 387.45 g/mol) belonging to the tetrahydroquinoline sulfonamide/benzamide class . The structure combines a 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑amine core with a para‑dimethylsulfamoyl benzamide substituent. This scaffold positions the compound at the intersection of three therapeutically relevant chemotypes: (i) tetrahydroquinoline‑based DNA glycosylase (OGG1) inhibitors [1], (ii) aryl sulfonamide voltage‑gated sodium channel (Nav1.7) antagonists [2], and (iii) tetrahydroquinoline sulfonamide bromodomain ligands [3]. Unlike extensively characterized analogs such as SU0268 and SU0383 (OGG1 inhibitors with published IC₅₀ values) [1], the target compound is primarily available as a research‑grade screening intermediate from chemical supplier catalogs, with no peer‑reviewed biological characterization identified as of the search date. Its value proposition for procurement rests on a structurally differentiated tetrahydroquinoline scaffold that offers distinct substitution‑pattern properties relative to analogs featuring N‑benzyl, N‑benzoyl, or para‑CF₃ benzamide groups .

Why Generic Substitution of 4-(Dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Is Not Appropriate: Functional-Group-Specific Differentiation Among Tetrahydroquinoline Benzamides


Tetrahydroquinoline benzamides bearing a shared 1‑methyl‑2‑oxo‑tetrahydroquinolin‑6‑amine core are not functionally interchangeable because the para‑substituent on the benzamide ring governs target engagement, physicochemical properties, and downstream assay outcomes. The dimethylsulfamoyl group (–SO₂N(CH₃)₂) is a strongly electron‑withdrawing, polar substituent with dual hydrogen‑bond acceptor capacity (sulfonyl oxygen and sulfonamide) [1], fundamentally distinct from lipophilic electron‑withdrawing groups such as –CF₃ (present in CAS 922130‑44‑7) or –Br (CAS 921913‑95‑3), and from neutral or electron‑donating substituents (–OCH₃, –CH₃) found in other catalog analogs [2]. In the tetrahydroquinoline OGG1 inhibitor series, the N‑substituent on the dihydroquinoline ring critically modulates potency: the N‑methyl substitution pattern of the target compound occupies a steric space distinct from the N‑benzyl (CAS 1210318‑01‑6; MW 463.55) or N‑cyclopropylacyl (SU0268) congeners that have demonstrated validated enzymatic activity. Furthermore, the N‑methyl‑2‑oxo‑tetrahydroquinoline core itself has been crystallographically shown to engage bromodomain binding pockets (TRIM24 PHD‑bromodomain, PDB 4YAD) [3], meaning substitution changes at either the quinoline N‑position or the benzamide para‑position risk complete loss of binding. Substitution with a generically similar “tetrahydroquinoline benzamide” without these exact substituents is therefore likely to yield divergent biological profiles and invalidate comparative structure‑activity conclusions.

Quantitative Evidence Guide: Measurable Differentiation of 4-(Dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1208517‑85‑4) Against Structurally Proximal Analogs


Molecular Weight Differentiation: N‑Methyl vs. N‑Benzyl Tetrahydroquinoline Substitution Delivers a 76 Da MW Reduction, Favorable for Fragment‑Based Screening Libraries

The target compound (CAS 1208517‑85‑4) bears an N‑methyl group on the 2‑oxo‑tetrahydroquinoline core, yielding a molecular weight of 387.45 g/mol . Its closest structural analog bearing the identical dimethylsulfamoyl benzamide group but with an N‑benzyl substituent (CAS 1210318‑01‑6) has a molecular weight of 463.55 g/mol, representing a +76.10 Da increase (+19.6%) . This MW difference places the target compound within the optimal lead‑like range (MW ≤ 400 Da for fragment elaboration) while the N‑benzyl analog exceeds commonly applied fragment and lead‑likeness cutoffs (Rule‑of‑Three: MW ≤ 300; Lead‑likeness: MW ≤ 450). The N‑methyl group eliminates the additional benzyl rotatable bond and reduces topological polar surface area relative to the benzyl congener.

Fragment-based drug discovery Lead-like properties Ligand efficiency

Benzamide para‑Substituent Polarity Differentiation: Dimethylsulfamoyl vs. Trifluoromethyl Generates a Computed tPSA Increase of ~30 Ų, Altering Predicted Permeability

The dimethylsulfamoyl group on the target compound contributes two sulfonyl oxygens (each a hydrogen‑bond acceptor) and a tertiary sulfonamide nitrogen, yielding a computed topological polar surface area (tPSA) substantially higher than the para‑trifluoromethyl analog (CAS 922130‑44‑7). The –CF₃ analog has a computed tPSA of 49.4 Ų and XLogP3 ≈ 3.0 [1]. The target compound's dimethylsulfamoyl group adds approximately 29–32 Ų to the tPSA (estimated tPSA ≈ 78–82 Ų based on fragment contribution of the –SO₂N(CH₃)₂ group), while reducing logP by approximately 1.0–1.5 log units relative to the –CF₃ congener. This shifts the target compound toward a more polar, less lipophilic region of chemical space, with predicted implications for membrane permeability (lower PAMPA Pₑ) and aqueous solubility (higher).

Physicochemical profiling CNS permeability Parallel artificial membrane permeability assay (PAMPA)

Class‑Level Evidence: Tetrahydroquinoline Sulfonamides Are Validated OGG1 Inhibitors; SU0268 Shows IC₅₀ = 0.059 µM with Selectivity Over Six DNA Repair Enzymes at 20 µM

Tetrahydroquinoline sulfonamide derivatives have been experimentally validated as inhibitors of human 8‑oxoguanine DNA glycosylase 1 (OGG1), a key base excision repair enzyme. The prototypical compound SU0268 (a tetrahydroquinoline sulfonamide/benzamide) inhibits OGG1 with an IC₅₀ of 0.059 µM and is selective against MTH1, dUTPase, NUDT16, ABH2, ABH3, and SMUG1 when tested at 20 µM . In the same study, a related tetrahydroquinoline, SU0383, also inhibited OGG1 but with lower potency than SU0268 [1]. The target compound (CAS 1208517‑85‑4) shares the tetrahydroquinoline‑6‑amide scaffold with a sulfonamide‑type side chain, placing it within this pharmacophore class. Critically, the N‑methyl‑2‑oxo substitution pattern in the target compound is sterically and electronically distinct from the N‑cyclopropylacyl group of SU0268, meaning that while class‑level OGG1 activity is plausible, direct activity cannot be assumed without experimental determination.

DNA damage repair OGG1 inhibition Cancer synthetic lethality

Class‑Level Evidence: Aryl Sulfonamide Tetrahydroquinolines Are Patent‑Disclosed Nav1.7 Inhibitors; Structural Analog BDBM50393023 Binds Nav1.7 with Ki = 19 nM

Patent WO2017106871A1 discloses alkyl dihydroquinoline sulfonamide compounds as inhibitors of voltage‑gated sodium channels, particularly Nav1.7 [1]. The target compound (CAS 1208517‑85‑4) falls within the structural scope of this patent family. BindingDB entry BDBM50393023—a dihydroquinoline sulfonamide bearing a dimethylsulfamoyl benzamide motif structurally related to the target—exhibits a binding Ki of 19 nM against human Nav1.7 expressed in HEK293 cells, measured by electrophysiology [2]. A more distant analog (BDBM50379389, CHEMBL2010816) shows Nav1.7 IC₅₀ of 240 nM in a PatchXpress assay [2]. These data demonstrate that the dimethylsulfamoyl‑benzamide‑dihydroquinoline chemotype is capable of single‑digit to sub‑micromolar Nav1.7 engagement. The target compound's N‑methyl‑2‑oxo substitution, however, differs from the substitution patterns in the explicitly exemplified patent compounds with reported data, meaning its rank‑order potency within this class is experimentally uncharacterized.

Ion channel pharmacology Pain target Nav1.7 electrophysiology

Crystallographic Validation of the 1‑Methyl‑2‑Oxo‑Tetrahydroquinoline Core as a Bromodomain Recognition Motif: TRIM24 PHD‑Bromodomain Complex (PDB 4YAD)

The 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl scaffold has been experimentally validated as a bromodomain‑binding motif. PDB entry 4YAD (resolution: not specified in search results, deposited 2015‑02‑17) shows the crystal structure of TRIM24 PHD‑bromodomain in complex with 2,4‑dimethoxy‑N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzene‑1‑sulfonamide, wherein the tetrahydroquinoline‑6‑sulfonamide group occupies the acetyl‑lysine binding pocket [1]. A closely related plant ABA receptor structure (PDB 4LGB, 3.15 Å resolution) demonstrates that N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑1‑(4‑methylphenyl)methanesulfonamide binds the PYL2 receptor with biologically functional consequences (drought resistance in plants) [2]. The target compound (CAS 1208517‑85‑4) replaces the sulfonamide linkage with a benzamide, but retains both the 1‑methyl‑2‑oxo‑tetrahydroquinoline core and the sulfonamide‑type para substituent on the phenyl ring. The crystallographic data establish that the tetrahydroquinoline core itself is compatible with specific protein‑ligand binding, and that the 6‑position exits the binding pocket toward solvent, accommodating structurally diverse substituents including the dimethylsulfamoyl benzamide group.

Epigenetic reader domains Bromodomain inhibitors TRIM24 Structural biology

Explicit Acknowledgment of Experimental Data Gap: No Published Quantitative Biological Activity Data Identified for CAS 1208517‑85‑4

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, DrugBank, ZINC, and patent databases (conducted May 2026) identified no peer‑reviewed publications, deposited bioassay results, or patent examples reporting quantitative biological data (IC₅₀, Kᵢ, Kd, EC₅₀, cellular activity, or in vivo data) for CAS 1208517‑85‑4. The compound appears exclusively in chemical vendor catalogs as a research‑grade screening compound . This contrasts with structurally related tetrahydroquinoline sulfonamides SU0268, SU0383, and TH5487, for which multiple independent publications report OGG1 IC₅₀ values [1], and with patent‑exemplified Nav1.7 inhibitors in the dihydroquinoline sulfonamide class for which explicit IC₅₀/Kᵢ data are provided [2]. The absence of primary data for CAS 1208517‑85‑4 means that all biological differentiation claims in this guide are necessarily limited to (i) physicochemical comparisons, (ii) structural comparisons with analogs of known activity, and (iii) class‑level inferences from the tetrahydroquinoline sulfonamide chemotype. A user procuring this compound for biological screening must treat it as an uncharacterized probe requiring de novo assay validation.

Data transparency Procurement risk assessment Screening library qualification

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Structural and Class‑Level Evidence


Scaffold‑Hopping Probe in DNA Repair (OGG1) Inhibitor Optimization Programs

The validated OGG1 inhibitory activity of SU0268 (IC₅₀ = 0.059 µM) [1] and SU0383 establishes the tetrahydroquinoline sulfonamide chemotype as productive for OGG1 inhibitor development. Replacing SU0268's N‑cyclopropylacyl substitution with the N‑methyl‑2‑oxo group of CAS 1208517‑85‑4 introduces a less sterically demanding, more synthetically accessible N‑substituent. This compound can serve as a scaffold‑hopping probe to assess whether the N‑methyl‑2‑oxo motif retains OGG1 binding while potentially improving synthetic tractability over the multi‑step cyclopropylacyl route. The reduced molecular weight (387 vs. SU0268's ~475 Da) also offers ligand‑efficiency advantages for fragment‑based optimization.

Epigenetic Reader Domain Screening: TRIM24 and BRD Bromodomain Panel

The crystallographically validated binding of the 1‑methyl‑2‑oxo‑tetrahydroquinoline‑6‑sulfonamide scaffold to the TRIM24 PHD‑bromodomain (PDB 4YAD) [2] and structurally related bromodomain‑containing proteins (BRD4, BRPF1) makes this compound a suitable candidate for bromodomain screening panels. The dimethylsulfamoyl benzamide at the 6‑position extends the ligand surface toward solvent‑exposed regions, providing a vector for future structure‑guided elaboration while retaining the core bromodomain recognition element. In a multi‑bromodomain selectivity screen (BRD2, BRD3, BRD4, BRDT, TRIM24, BRPF1), this compound can serve as a core‑scaffold reference against which elaborated analogs are benchmarked.

Ion Channel Counter‑Screening Panel: Nav1.7 Selectivity Profiling

Given the patent‑disclosed Nav1.7 activity of alkyl dihydroquinoline sulfonamides (WO2017106871A1) [3] and the potent Nav1.7 binding of structurally related dimethylsulfamoyl benzamide analogs (Ki = 19 nM for BDBM50393023) [4], this compound is appropriate for Nav1.x isoform selectivity panels. Its N‑methyl‑2‑oxo substitution offers steric and electronic properties distinct from the patent‑exemplified compounds, providing a novel chemical matter entry point for isoform selectivity screening (Nav1.1–Nav1.9). The dimethylsulfamoyl group's polarity may favor reduced phospholipid partitioning relative to more lipophilic aryl sulfonamide Nav1.7 inhibitors, potentially affecting use‑dependent block kinetics.

Fragment‑Library Enrichment with Lead‑Like Tetrahydroquinoline Core

With a molecular weight of 387.45 g/mol, 1 hydrogen‑bond donor, and a defined three‑dimensional tetrahydroquinoline core, CAS 1208517‑85‑4 fits within lead‑like chemical space (MW ≤ 450, HBD ≤ 5, HBA ≤ 8) . Its structural differentiation from the N‑benzyl (MW 463.55) and N‑benzoyl analogs places it closer to fragment‑elaboration starting points. Procurement of this compound for inclusion in a diverse screening library, particularly one enriched for sulfur‑containing heterocycles and sulfonamide pharmacophores, is supported by its favorable compliance with lead‑likeness metrics and by the broad target‑class coverage of the tetrahydroquinoline sulfonamide chemotype (OGG1, Nav1.7, bromodomains).

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.